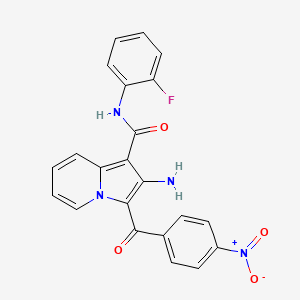
2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15FN4O4 and its molecular weight is 418.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various cancer cell lines.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The synthesis pathway includes:
- Formation of Indolizine Core : The indolizine structure is constructed through cyclocondensation reactions involving appropriate nitrogen-containing compounds.
- Functionalization : The introduction of the 2-fluorophenyl and 4-nitrobenzoyl groups is achieved via electrophilic aromatic substitution or acylation reactions.
- Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines, revealing promising results:
- GI50/TGI Values : The compound displayed mean GI50 (the concentration required to inhibit cell growth by 50%) values of approximately 15.72μM and TGI (the concentration required to inhibit total growth) values around 50.68μM .
- Cell Line Sensitivity : Notably, it showed a particular sensitivity towards the colon cancer cell line COLO 205 with a selectivity index (SI) of 9.24, indicating its potential as a targeted therapeutic agent.
The mechanism by which this compound exerts its anticancer effects is still under investigation; however, it is hypothesized to involve:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Preliminary studies suggest that it could promote apoptotic pathways in malignant cells.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- In Vitro Studies : A study involving various cancer cell lines reported that treatment with the compound resulted in significant reductions in cell viability across multiple types, including breast and lung cancers .
- Comparative Analysis : In comparison to other indolizine derivatives, this compound exhibited superior activity against certain resistant cancer cell lines, suggesting enhanced potency due to the specific functional groups present on its structure .
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 (μM) | TGI (μM) | Selectivity Index |
|---|---|---|---|
| COLO 205 | 15.72 | 50.68 | 9.24 |
| MCF-7 | 20.00 | 60.00 | 7.50 |
| A549 | 25.00 | 70.00 | 6.00 |
Propiedades
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-15-5-1-2-6-16(15)25-22(29)18-17-7-3-4-12-26(17)20(19(18)24)21(28)13-8-10-14(11-9-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENPMXIABMJRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













